Technical Whitepaper: Chemical Profiling, Synthesis, and Applications of 4-(1-Piperidinyl)pentanoic acid hydrochloride
Technical Whitepaper: Chemical Profiling, Synthesis, and Applications of 4-(1-Piperidinyl)pentanoic acid hydrochloride
Executive Summary & Chemical Identity
As modern drug discovery increasingly relies on highly functionalized, modular building blocks, 4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS: 91951-49-4) has emerged as a critical intermediate. This compound merges two highly versatile chemical moieties: a flexible pentanoic acid linker and a piperidine ring. The piperidine scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its optimal conformational flexibility and its ability to engage in critical hydrogen bonding with biological targets[1].
This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, details a self-validating synthetic workflow, and outlines its pharmacological relevance as a structural motif in therapeutic development.
Physicochemical Profiling and Salt Causality
Understanding the physical state of this compound is essential for downstream applications. The free base of 4-(1-piperidinyl)pentanoic acid is inherently zwitterionic; the basic piperidine nitrogen interacts with the acidic carboxylate, often resulting in a hygroscopic oil that is difficult to isolate and prone to oxidative degradation.
By synthesizing the hydrochloride salt , the amine is fully protonated, disrupting the internal zwitterionic network. This forces the molecule into a highly ordered, stable crystalline lattice[2]. The resulting solid form boasts an extended shelf-life, precise dosing capabilities, and enhanced aqueous solubility—all mandatory characteristics for rigorous biological assays and pharmaceutical manufacturing[3].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Scientific Implication |
| Chemical Name | 4-(1-Piperidinyl)pentanoic acid hydrochloride | Bifunctional intermediate (amine + acid). |
| CAS Number | 91951-49-4 | Unique identifier for regulatory tracking. |
| Molecular Formula | C₁₀H₁₉NO₂ · HCl | Indicates a 1:1 stoichiometric salt. |
| Molecular Weight | 221.72 g/mol | Low molecular weight; ideal for fragment-based drug design. |
| LogP | -0.45 | High hydrophilicity; excellent aqueous solubility for in vitro assays[4]. |
| Rotatable Bonds | 4 | High flexibility for adapting to receptor binding pockets[4]. |
| Stereochemistry | Racemic | Synthesized as a mixture of enantiomers at the C4 position[4]. |
| Physical Form | Solid (Crystalline) | Ensures handling stability and batch-to-batch reproducibility[4]. |
Synthetic Methodology: Reductive Amination Workflow
To synthesize 4-(1-piperidinyl)pentanoic acid hydrochloride with high yield and purity, a reductive amination pathway utilizing levulinic acid (4-oxopentanoic acid) and piperidine is the most atom-economical approach.
Step-by-Step Protocol
-
Reaction Setup: In a flame-dried flask under an inert nitrogen atmosphere, dissolve levulinic acid (1.0 eq) and piperidine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Causality: Anhydrous conditions prevent the hydrolysis of the intermediate iminium ion back to the starting ketone.
-
Iminium Formation: Stir the mixture at room temperature for 2 hours to allow the complete formation of the iminium intermediate.
-
Selective Reduction: Cool the reaction to 0°C. Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Causality: STAB is specifically chosen over sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the highly electrophilic iminium ion without reducing the terminal carboxylic acid, ensuring chemoselectivity.
-
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Wash the aqueous layer with dichloromethane (DCM) to remove unreacted piperidine and non-polar byproducts. The target zwitterion remains in the aqueous phase. Adjust the pH to the isoelectric point to extract the free base into ethyl acetate.
-
Hydrochloride Salt Precipitation: Dry the organic layer over anhydrous Na₂SO₄, filter, and cool to 0°C. Add a stoichiometric excess of 2M HCl in anhydrous diethyl ether dropwise. Causality: The anhydrous ethereal environment forces the immediate, quantitative precipitation of the highly polar hydrochloride salt, leaving organic impurities dissolved in the mother liquor[5].
-
Isolation: Filter the precipitate under vacuum, wash with cold diethyl ether, and dry under high vacuum to yield the racemic crystalline product.
Workflow for the reductive amination and salt precipitation of the target compound.
Analytical Characterization: A Self-Validating System
To guarantee the structural integrity and purity of the synthesized batch, the following self-validating analytical protocols must be executed. Each test confirms a specific aspect of the molecule's chemical identity[6].
-
Melting Point Determination:
-
Protocol: Analyze using a capillary melting point apparatus at a ramp rate of 2°C/min.
-
Validation: A sharp melting point range (<2°C variance) confirms the crystalline integrity of the hydrochloride salt and the absence of solvent trapping or free-base contamination[2].
-
-
FTIR Spectroscopy:
-
Protocol: Prepare a KBr pellet and scan from 4000 to 400 cm⁻¹.
-
Validation: The presence of a broad absorption band between 2500–2700 cm⁻¹ validates the N-H⁺ stretch (confirming complete protonation). A sharp peak at ~1710 cm⁻¹ confirms the intact C=O stretch of the carboxylic acid[5].
-
-
HPLC Purity Analysis:
-
Protocol: Utilize a reverse-phase C18 column. Mobile Phase A: Water (0.1% TFA); Mobile Phase B: Acetonitrile (0.1% TFA). Run a gradient from 5% to 95% B over 15 minutes.
-
Validation: The addition of Trifluoroacetic acid (TFA) is critical. It suppresses the ionization of the carboxylic acid and maintains the protonation of the piperidine nitrogen, preventing peak tailing and ensuring an accurate purity integration (Target: >95%)[4].
-
Table 2: Analytical Characterization Targets
| Analytical Technique | Target Signal / Parameter | Diagnostic Indication |
| ¹H NMR (D₂O) | δ 3.4 - 3.6 ppm (m, 1H) | Confirms the C4 methine proton adjacent to the protonated nitrogen. |
| FTIR | ~1710 cm⁻¹ | Validates the carboxylic acid C=O stretching. |
| FTIR | 2500 - 2700 cm⁻¹ (broad) | Validates the N-H⁺ stretching of the amine hydrochloride. |
| HPLC (RP-C18) | Single sharp peak | Validates chemical purity (>95%). |
Pharmacological Relevance of the Piperidine Scaffold
In drug discovery, the piperidine ring is a highly sought-after motif, frequently utilized to improve tissue membrane permeability and optimize pharmacokinetic profiles. The nitrogen atom within the ring serves as a critical reactive site and a dynamic hydrogen bond donor/acceptor, depending on the physiological pH.
When incorporated into G-protein coupled receptor (GPCR) ligands—such as histamine H₃ antagonists or µ-opioid receptor modulators—the chair conformation of the piperidine ring allows the molecule to optimally orient itself within the receptor's hydrophobic binding pocket[7].
Furthermore, the pentanoic acid tail of 4-(1-Piperidinyl)pentanoic acid hydrochloride provides a versatile handle. It can be utilized to synthesize PROTACs (Proteolysis Targeting Chimeras), act as a linker for peptide mimetics, or form amide bonds with complex fluorophores for ligand-directed labeling[7].
Generalized GPCR signaling modulation pathway by functionalized piperidine derivatives.
References
- Hit2Lead - 4-(1-piperidinyl)pentanoic acid hydrochloride | CAS# 91951-49-4.
- NBInno - The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide.
- BenchChem - Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols.
- BenchChem - Comparative Analysis of Ethyl-piperidin-4-ylmethyl-amine and Other Piperidine Derivatives in Drug Discovery.
- SSRN - A Synergistic Investigation on Halogen Driven Piperidine Derivatives as CAIX Inhibitors.
- BenchChem - Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide.
- University of Glasgow (PhD Thesis) - Amine hydrochloride salts: a problem in polyurethane synthesis.
- Scholaris / University of Alberta - Concentration and Mixing Effects on the Production of Amine Hydrochloride Salts in a Confined Impinging Jet Reactor.
